molecular formula C13H17NO B1461535 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine CAS No. 1092304-31-8

2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine

Cat. No. B1461535
CAS RN: 1092304-31-8
M. Wt: 203.28 g/mol
InChI Key: HVLPOBQRKWXUAB-UHFFFAOYSA-N
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Description

“2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 1092304-31-8 . It has a molecular weight of 203.28 and is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 2-methyl-1-(3-methyl-1-benzofuran-2-yl)-1-propanamine . The InChI code is 1S/C13H17NO/c1-8(2)12(14)13-9(3)10-6-4-5-7-11(10)15-13/h4-8,12H,14H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 203.28 .

Scientific Research Applications

Cancer Therapeutics

Benzofuran derivatives have been identified for their anticancer properties. The specific compound could be synthesized with various substituents to evaluate its efficacy in inhibiting the growth of cancer cells, potentially leading to the development of new chemotherapeutic agents .

Anti-Inflammatory and Analgesic Research

Compounds containing benzofuran rings have shown analgesic and anti-inflammatory effects. This makes 2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine a candidate for the development of new pain relief medications, particularly those that could offer an alternative to opioids .

Antimicrobial Studies

Research has demonstrated the antimicrobial potential of benzofuran compounds. This particular molecule could be studied for its effectiveness against various bacterial and viral pathogens, contributing to the search for new antibiotics and antivirals .

Cardiovascular Research

The benzofuran nucleus has been associated with cardiovascular benefits, including antiarrhythmic and hypotensive effects. This compound could be used in the synthesis of new drugs aimed at treating heart conditions such as arrhythmias and hypertension .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral . It has hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Research on benzofuran derivatives has increased over the past few decades . They have been studied for their biological activities and potential applications in drug discovery . Future research could focus on exploring the therapeutic potential of this compound and similar benzofuran derivatives .

properties

IUPAC Name

2-methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-8(2)12(14)13-9(3)10-6-4-5-7-11(10)15-13/h4-8,12H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLPOBQRKWXUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine
Reactant of Route 2
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine
Reactant of Route 3
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine
Reactant of Route 4
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine
Reactant of Route 5
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine
Reactant of Route 6
2-Methyl-1-(3-methyl-1-benzofuran-2-yl)propan-1-amine

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